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molecular formula C12H6Cl2N2 B8717103 3-Chloro-5-(3-chlorophenyl)picolinonitrile

3-Chloro-5-(3-chlorophenyl)picolinonitrile

Cat. No. B8717103
M. Wt: 249.09 g/mol
InChI Key: DYUOYBIHGUNMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145366B2

Procedure details

A 20 L reactor equipped with a mechanical stirrer, dip tube, thermometer and nitrogen inlet was charged with (3-chlorophenyl)boronic acid (550 g, 3.52 mol), 3,5-dichloro-2-cyanopyridine (639 g, 3.69 mol), K2CO3 (5.5 g, 40 mmol), [1,1′-bis(diphenyphosphino)ferrocene]dichloro-palladium(II) [PdCl2(dppf)] (11.5 g, 140 mmol), and dimethylformamide (3894 g, 4.125 L). The reaction solution was agitated and purged with nitrogen through the dip-tube for 30 minutes. Degassed water (413 g) was then charged to the reaction mixture while maintaining a temperature of less than 50° C. 25 hours. The reaction was determined to be complete due to the disappearance of 3,5-dichloro-2-cyanopyridine as measured by TLC analysis using ethyl acetate/methanol (4:1) as the mobile phase and UV 435 nm to visualize the reaction components. The reaction solution was then cooled to 5° C. and charged with heptane (940 g, 1.375 L) and agitated for 30 minutes. Water (5.5 L) was charged and the mixture was further agitated for 1 hour as the temperature was allowed to rise to 15° C. The solid product was isolated by filtration and washed with water (5.5 L) followed by heptane (18881 g, 2750 ML). The resulting cake was air dried under vacuum for 18 hours and then triturated with a mixture of 2-propanol (6908 g, 8800 mL0 and heptane (1 g, 2200 mL0 at 50° C. for 4 hours, cooled to ambient temperature and then agitated at ambient temperature for 1 hour. The product was then isolated by filtration and washed with cold 2-propanol (3450 g, 4395 mL) followed by heptane (3010 g, 4400 mL). The resulting solid was dried under high vacuum at 40° C. for 64 hours to afford 565.9 g (65% yield) of the desired product as a beige solid. Purity by HPLC was 98.3. 1H NMR (DMSO-d6) δ 9.12 (d, 1H), 8.70 (d, 1H), 8.03 (t, 1H) 7.88 (m, 1H), and 7.58 (m, 2H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
639 g
Type
reactant
Reaction Step One
Quantity
4.125 L
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
catalyst
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
1.375 L
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.[Cl:11][C:12]1[C:13]([C:19]#[N:20])=[N:14][CH:15]=[C:16](Cl)[CH:17]=1.CN(C)C=O.CCCCCCC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C([O-])([O-])=O.[K+].[K+].O>[Cl:1][C:2]1[CH:3]=[C:4]([C:16]2[CH:17]=[C:12]([Cl:11])[C:13]([C:19]#[N:20])=[N:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)B(O)O
Name
Quantity
639 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C#N
Name
Quantity
4.125 L
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
11.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
5.5 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
1.375 L
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
5.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction solution was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20 L reactor equipped with a mechanical stirrer, dip tube
CUSTOM
Type
CUSTOM
Details
purged with nitrogen through the dip-tube for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Degassed water (413 g) was then charged to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of less than 50° C
CUSTOM
Type
CUSTOM
Details
25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
the reaction components
STIRRING
Type
STIRRING
Details
agitated for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was further agitated for 1 hour as the temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to 15° C
CUSTOM
Type
CUSTOM
Details
The solid product was isolated by filtration
WASH
Type
WASH
Details
washed with water (5.5 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
triturated with a mixture of 2-propanol (6908 g, 8800 mL0 and heptane (1 g, 2200 mL0 at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
STIRRING
Type
STIRRING
Details
agitated at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was then isolated by filtration
WASH
Type
WASH
Details
washed with cold 2-propanol (3450 g, 4395 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under high vacuum at 40° C. for 64 hours
Duration
64 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 565.9 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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